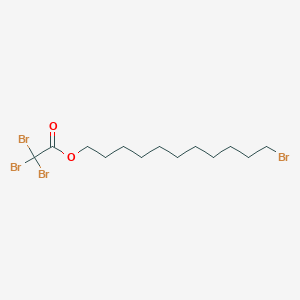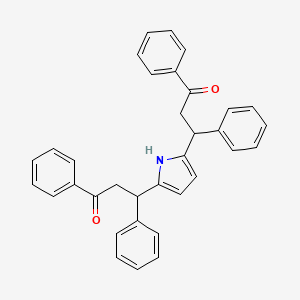
1-Propanone, 3,3'-1H-pyrrole-2,5-diylbis[1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- is a complex organic compound known for its unique structure and properties. It is used in various scientific research applications, including the synthesis of polycyclic aromatic hydrocarbons and conjugated polymers .
Vorbereitungsmethoden
The synthesis of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- involves multiple steps and specific reaction conditions. One common synthetic route includes the use of 1,3-diphenyl-2-propanone as a precursor . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing fluorescent polyphenylene dendrimers, which are light emitters for organic light-emitting diodes . In biology and medicine, it may be used in the synthesis of bioactive molecules and pharmaceuticals. In industry, it is used in the production of various polymers and materials .
Wirkmechanismus
The mechanism of action of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- can be compared with other similar compounds such as 1,3-diphenyl-2-propanone and 1,3-diphenylacetone . These compounds share similar structural features but differ in their specific properties and applications. The uniqueness of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- lies in its ability to participate in a wide range of chemical reactions and its diverse applications in various fields .
Eigenschaften
CAS-Nummer |
888483-15-6 |
|---|---|
Molekularformel |
C34H29NO2 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
3-[5-(3-oxo-1,3-diphenylpropyl)-1H-pyrrol-2-yl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C34H29NO2/c36-33(27-17-9-3-10-18-27)23-29(25-13-5-1-6-14-25)31-21-22-32(35-31)30(26-15-7-2-8-16-26)24-34(37)28-19-11-4-12-20-28/h1-22,29-30,35H,23-24H2 |
InChI-Schlüssel |
UECHLFVTRWCDDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(N3)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
methanone](/img/structure/B14181753.png)
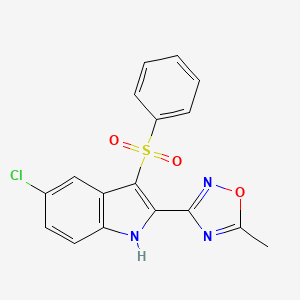

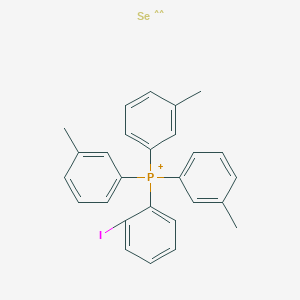
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
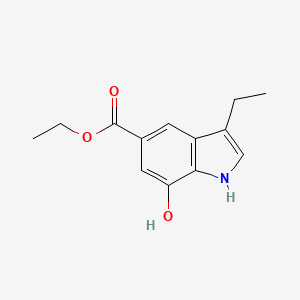
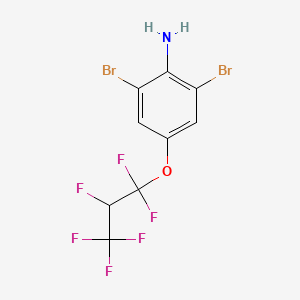
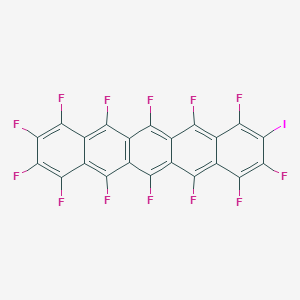
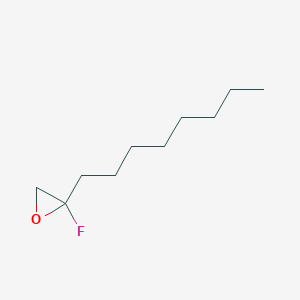

![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
